2,4-Di-tert-pentylphenol
Overview
Description
2,4-Di-tert-pentylphenol is a useful research compound. Its molecular formula is C16H26O and its molecular weight is 234.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158351. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Monitoring:
- It was the most abundant compound found in carp from the Detroit River, indicating its potential as a marker for tracking local sediment contamination and its impact on aquatic life (Shiraishi, Carter, & Hites, 1989).
- Studies on the transport of this compound in the Trenton Channel of the Detroit River help in understanding the movement and fate of sediment-bound pollutants (Carter & Hites, 1992).
- Analysis of the fate and transport of Detroit River derived pollutants throughout Lake Erie was aided by tracking the presence of 2,4-di-tert-pentylphenol in sediments (Carter & Hites, 1992).
Health and Safety:
- A method was developed to determine this compound and its metabolites in human urine, reflecting its usage as a UV absorber and the potential exposure of consumers (Denghel & Göen, 2020).
- Investigation of oxidative phase I metabolism in human liver microsomes helps in understanding the human metabolic pathways and potential health effects of this UV absorber (Denghel, Leibold, & Göen, 2019).
Industrial Applications:
- A study on the synthesis and characterization of bisphenolmonoacryates antioxidant GS, which involves this compound, highlights its relevance in polymer stabilization and industrial synthesis (Wei-wei, 2008).
- Research into the preparation of polyethylene with controlled bimodal molecular weight distribution using zirconium complexes, including this compound, indicates its role in advanced polymer production processes (Lee & Kim, 2012).
Ecotoxicology:
- Investigation of the effects of 4-tert-pentylphenol, a related compound, on the sexual differentiation of medaka fish provides insights into the ecotoxicological impacts of alkylphenols (Seki et al., 2003).
Mechanism of Action
Target of Action
2,4-Di-tert-pentylphenol (2,4-DTBP) is a bioactive compound that has been found to exhibit strong antifungal activity against various fungal species . The primary targets of 2,4-DTBP are the cell wall and cell membrane of the fungi .
Mode of Action
2,4-DTBP interacts with the cell wall and cell membrane of the fungi, leading to their disruption . This disruption affects the oxidative balance within the fungal cells, ultimately leading to cell death .
Biochemical Pathways
The action of 2,4-DTBP affects several biochemical pathways within the fungal cells. Transcriptome analysis has revealed significant upregulation and downregulation of genes involved in spindle microtubule assembly, cell wall and cell membrane stability, oxidative balance, mycotoxin biosynthesis, and intracellular metabolism .
Pharmacokinetics
It is known that 2,4-dtbp is a persistent organic pollutant, indicating that it may have long-lasting effects in the environment and potentially bioaccumulate .
Result of Action
The result of 2,4-DTBP’s action is the death of the fungal cells. This is achieved through the disruption of the cell wall and cell membrane, alteration of the oxidative balance within the cells, and interference with various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-DTBP. For instance, 2,4-DTBP is used as an antioxidant added to plastics, where it effectively suppresses oxidation, preventing material degradation and disintegration . It can be released into the environment due to its non-chemical binding with plastics, causing potential adverse effects on environmental health .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-Di-tert-pentylphenol is not well-established. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been reported that it can cause specific target organ toxicity to liver and kidney in animal studies
Metabolic Pathways
It is thought to be involved in various metabolic processes, potentially interacting with certain enzymes or cofactors
Transport and Distribution
It is thought to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation
Subcellular Localization
It is thought to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications
Properties
IUPAC Name |
2,4-bis(2-methylbutan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJWKURWRGJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026974 | |
Record name | 2,4-Di-tert-pentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline] | |
Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Di-t-pentylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2999 | |
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Vapor Pressure |
0.0000841 [mmHg] | |
Record name | 2,4-Di-t-pentylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2999 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
120-95-6 | |
Record name | 2,4-Di-tert-amylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Di-t-pentylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Di-tert-pentylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158351 | |
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Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Di-tert-pentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-di-tert-pentylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.036 | |
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Record name | 2,4-DI-TERT-PENTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852F1HP88H | |
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Record name | 2,4-DI-T-PENTYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5588 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental concern associated with 2,4-Di-tert-pentylphenol?
A: this compound is a sediment-bound pollutant primarily originating from industrial discharge. Research has identified a single point source on the Trenton Channel of the Detroit River as a major contributor to this contamination. [] This contamination poses a risk to aquatic life, as evidenced by the detection of this compound in carp from the Detroit River. [] The compound's presence in fish suggests bioaccumulation potential and raises concerns about potential impacts on the food web.
Q2: How widespread is this compound contamination in the Great Lakes region?
A: Studies indicate that this compound contamination extends beyond the Detroit River. Sediment analysis from Lake Erie revealed the presence of this compound throughout the lake, with deposition dating back to the mid-1930s. [] This widespread distribution highlights the compound's persistence and ability to be transported over significant distances, underscoring the need for effective pollution control and remediation strategies.
Q3: How do researchers track the historical spread of this compound contamination?
A: Scientists utilize sediment core analysis to track the historical deposition of this compound. By dating different layers within sediment cores collected from affected areas like Lake Erie, researchers can pinpoint the timeframe of peak contamination and understand the long-term trends of this pollutant's presence in the environment. [] This information is crucial for evaluating the effectiveness of pollution control measures implemented over time.
Q4: Beyond sediment, are there other environmental compartments impacted by this compound?
A: Research demonstrates that this compound not only contaminates sediments but is also taken up by aquatic organisms. Analysis of carp from the Detroit River revealed significant concentrations of this compound, with levels in one fish sample reaching approximately 140 ppm. [] This finding raises concerns about biomagnification, where the concentration of the pollutant increases as it moves up the food chain, potentially posing risks to humans and wildlife consuming contaminated fish.
Q5: What analytical techniques are used to identify and quantify this compound?
A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method employed to identify and quantify this compound in environmental and biological samples. [, ] This technique is highly sensitive and specific, allowing researchers to detect trace amounts of the compound in complex matrices like sediment and fish tissue. For analysis in suspended solids, derivatization with pentafluorobenzyl bromide (PFBBr) to form PFB ether derivatives is employed before GC-MS analysis. []
Q6: What other alkylphenols are found alongside this compound in environmental samples?
A: Research has identified several other tertiary alkylphenols coexisting with this compound in environmental samples. These include tert-pentylphenols, tert-butyl-tert-pentylphenols, a di-tert-pentylphenol, and a tri-tert-pentylphenol, as well as eight chlorinated derivatives of these compounds. [] The presence of multiple alkylphenols suggests a common source of contamination, likely originating from industrial processes involving these compounds.
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